5,5-Dimethylcyclophosphamide
Description
5,5-Dimethylcyclophosphamide (CAS# 22089-27-6) is a synthetic alkylating agent belonging to the oxazaphosphorine class. Its molecular formula is C₉H₁₉Cl₂N₂O₂P, with a molecular weight of 289.14 g/mol . Structurally, it features a 1,3,2-oxazaphosphorin ring substituted with two chloroethyl groups at the nitrogen atom and two methyl groups at the 5,5 positions of the ring (Figure 1). Key physicochemical properties include a boiling point of 346.1°C, a density of 1.26 g/cm³, and a refractive index of 1.5 . The compound’s SMILES notation is C(Cl)CN(CCCl)[P]1(OCC(CN1)(C)C)=O, reflecting its heterocyclic phosphoramide mustard backbone.
As a cyclophosphamide analog, this compound is hypothesized to function as a prodrug, requiring metabolic activation to generate cytotoxic phosphoramide mustard, which crosslinks DNA and inhibits cancer cell proliferation.
Properties
CAS No. |
22089-27-6 |
|---|---|
Molecular Formula |
C9H19Cl2N2O2P |
Molecular Weight |
289.14 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C9H19Cl2N2O2P/c1-9(2)7-12-16(14,15-8-9)13(5-3-10)6-4-11/h3-8H2,1-2H3,(H,12,14) |
InChI Key |
JYPOGWAMDJZJEX-UHFFFAOYSA-N |
SMILES |
CC1(CNP(=O)(OC1)N(CCCl)CCCl)C |
Canonical SMILES |
CC1(CNP(=O)(OC1)N(CCCl)CCCl)C |
Synonyms |
5,5-dimethylcyclophosphamide |
Origin of Product |
United States |
Comparison with Similar Compounds
5,5-Dimethylhydantoin-Conjugated Spinorphin Peptides
Spinorphin derivatives conjugated with 5,5-dimethylhydantoin (e.g., Dm-S, Dm-S5, Dm-S6) represent a distinct class of bioactive peptides. Unlike this compound, these compounds integrate a hydantoin heterocycle (a diketopiperazine derivative) into a peptide backbone via solid-phase peptide synthesis (SPPS-Fmoc) . Key structural differences include:
- Core structure : Hydantoin (5-membered ring with two nitrogens) vs. oxazaphosphorin (6-membered phosphorus-containing ring).
- Substituents : Hydantoin derivatives feature aromatic or aliphatic groups at C-5 (e.g., dimethyl or diphenyl), while this compound has chloroethyl groups for alkylation.
- Molecular weight: Spinorphin derivatives vary based on peptide length (e.g., 6-amino-acid residues in Dm-S6), whereas this compound has a fixed molecular weight of 289.14 .
Physicochemical Properties
Stability and Lipophilicity
Table 2. Physicochemical Properties
Bioactivity and Mechanisms
This compound
Spinorphin-Dm Derivatives
These peptides exhibit anticonvulsant, antimicrobial, and antioxidant activities :
- Anticonvulsant: Active against psychomotor seizures in ivPTZ and MES tests, though hydantoin residues (5,5-dimethyl or diphenyl) were found non-critical for efficacy .
- Antimicrobial : Demonstrated activity against bacterial strains (data unspecified).
- Antioxidant : Scavenged free radicals in vitro, likely due to tyrosine residues in the peptide chain .
Table 3. Bioactivity Comparison
| Compound | Primary Bioactivity | Mechanism | Therapeutic Area |
|---|---|---|---|
| This compound | DNA alkylation (hypothesized) | Prodrug activation to mustard | Oncology |
| Spinorphin-Dm derivatives | Anticonvulsant | Modulation of neural pathways | Neurology, infectious diseases |
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